molecular formula C9H12O2S B1296340 4-(Methylthio)-6-(hydroxymethyl)-o-cresol CAS No. 32867-65-5

4-(Methylthio)-6-(hydroxymethyl)-o-cresol

Cat. No. B1296340
CAS RN: 32867-65-5
M. Wt: 184.26 g/mol
InChI Key: KXBVWXBKFNILQH-UHFFFAOYSA-N
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Description

A chemical compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It also includes its appearance (solid, liquid, gas, color, etc.) and where it is commonly found or used .


Synthesis Analysis

This involves the methods and steps used to create the compound. It can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the reaction mechanism .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, spectral properties, etc .

Scientific Research Applications

Biodegradation Pathways

4-(Methylthio)-6-(hydroxymethyl)-o-cresol and its derivatives are involved in complex biodegradation pathways. For example, Corynebacterium glutamicum utilizes a unique pathway for the catabolism of 4-cresol, initiating with the phosphorylation of the hydroxyl group. This process involves several enzymes, including a novel 4-methylbenzyl phosphate synthase and a unique class I P450 system, highlighting the intricate microbial mechanisms for degrading aromatic pollutants (L. Du et al., 2016).

Synthetic and Industrial Applications

Cresols, including compounds structurally related to 4-(Methylthio)-6-(hydroxymethyl)-o-cresol, serve as vital intermediates in the synthesis of various chemicals. They are particularly significant in producing pesticides, medicines, perfumes, and dyes. The market demand for o-cresol and m-cresol derivatives has been notably high, indicating their broad utility in fine chemical synthesis (Zhan Yi-min, 2002).

Polymer Chemistry

Hydroxymethyl derivatives of cresols, akin to 4-(Methylthio)-6-(hydroxymethyl)-o-cresol, are key in developing polymers. These derivatives can act as hardeners for novolac-type phenol-formaldehyde oligomers, demonstrating their importance in creating advanced polymer materials with specific physicomechanical characteristics (V. K. Shitikov et al., 2004).

Environmental Chemistry

In environmental chemistry, the interactions and transformations of compounds like 4-(Methylthio)-6-(hydroxymethyl)-o-cresol are crucial. Studies on the degradation of cresols in treatments with ozone provide insights into the reaction mechanisms and products, informing the removal strategies for such compounds from water sources (M. Valsania et al., 2012).

Advanced Material Science

In material science, the structural determinants and reactivity of cresol derivatives are explored for novel applications. For instance, a Mn(III) triangular complex was synthesized using 2,6-bis(hydroxymethyl)-p-cresol, demonstrating potential in designing new magnetic materials with specific properties (C. Lampropoulos et al., 2009).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, etc .

Future Directions

This involves potential areas of future research or applications of the compound .

properties

IUPAC Name

2-(hydroxymethyl)-6-methyl-4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-6-3-8(12-2)4-7(5-10)9(6)11/h3-4,10-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBVWXBKFNILQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303202
Record name 4-(Methylthio)-6-(hydroxymethyl)-o-cresol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)-6-(hydroxymethyl)-o-cresol

CAS RN

32867-65-5
Record name 32867-65-5
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Record name 4-(Methylthio)-6-(hydroxymethyl)-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-methyl-5-(methylthio)-benzyl alcohol
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